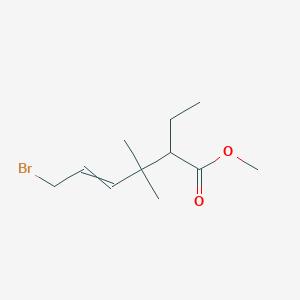
Methyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate is an organic compound with a complex structure that includes a bromine atom, an ester functional group, and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate typically involves multiple steps. One common method is the bromination of a precursor compound, followed by esterification. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The esterification step can be achieved using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The ester group can be reduced to an alcohol, or the compound can be oxidized to form different functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Addition: Hydrogen gas (H₂) with a palladium catalyst for hydrogenation.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products
Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile.
Addition: Formation of saturated compounds or halogenated derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Methyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form new bonds. The ester group can participate in hydrolysis or transesterification reactions, involving nucleophilic attack on the carbonyl carbon.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-bromo-2-ethylhexanoate: Similar structure but lacks the double bond.
Ethyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.
6-Bromo-2-ethyl-3,3-dimethylhex-4-enoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate is unique due to the presence of both a bromine atom and a double bond in its structure, which provides distinct reactivity patterns compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
60683-84-3 |
|---|---|
Fórmula molecular |
C11H19BrO2 |
Peso molecular |
263.17 g/mol |
Nombre IUPAC |
methyl 6-bromo-2-ethyl-3,3-dimethylhex-4-enoate |
InChI |
InChI=1S/C11H19BrO2/c1-5-9(10(13)14-4)11(2,3)7-6-8-12/h6-7,9H,5,8H2,1-4H3 |
Clave InChI |
KWGDDYQUSDMGHX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OC)C(C)(C)C=CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


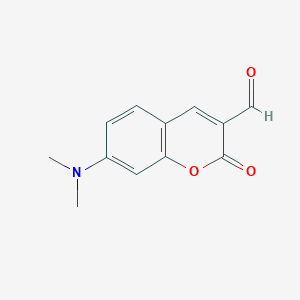
![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14614267.png)
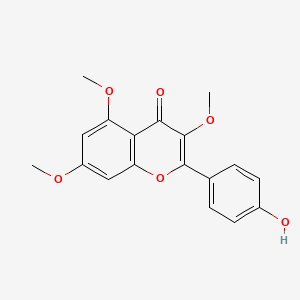
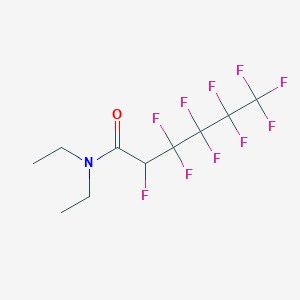
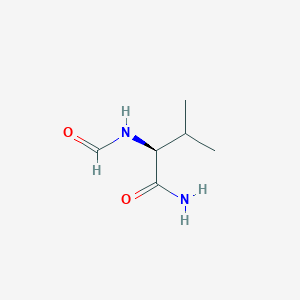

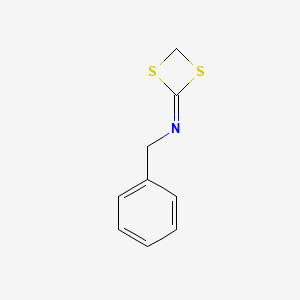
![Diethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14614300.png)

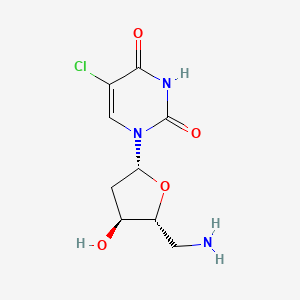
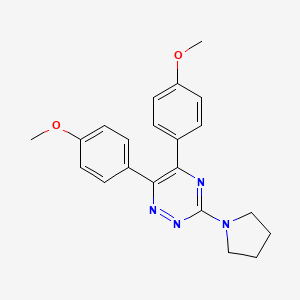
![4-[2-(Benzylsulfanyl)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614329.png)


